![molecular formula C23H29NO4 B5218959 methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5218959.png)
methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate, also known as DIP-MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate has been shown to have potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. In materials science, methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate has been used as a building block for the synthesis of novel polymers with tunable properties. In chemical biology, methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate has been used as a tool to study protein-ligand interactions and enzyme activity.
Mechanism of Action
The mechanism of action of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate is not fully understood, but it is believed to involve the inhibition of key cellular pathways involved in cancer cell growth and proliferation. Specifically, methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate has been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins, as well as the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune responses. However, further studies are needed to fully understand the effects of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate on different cell types and in different physiological contexts.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate for lab experiments is its potency and selectivity, which allows for the study of specific cellular pathways and processes. Additionally, methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are many future directions for research on methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate, including the development of more potent and selective analogs, the identification of new cellular targets and pathways, and the investigation of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate's potential applications in other fields, such as materials science and chemical biology. Additionally, further studies are needed to fully understand the biochemical and physiological effects of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate and its potential side effects in different contexts.
Synthesis Methods
Methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate can be synthesized through a multi-step process involving the reaction of 2,6-diisopropylaniline with 4-nitrophenyl chloroformate, followed by the reduction of the resulting intermediate with sodium borohydride, and finally the esterification of the product with methyl 2-bromo-2-methylpropanoate. The synthesis method has been optimized to yield high purity and good yields of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate.
properties
IUPAC Name |
methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-14(2)19-8-7-9-20(15(3)4)21(19)24-22(25)17-10-12-18(13-11-17)28-16(5)23(26)27-6/h7-16H,1-6H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHCYIRBISLOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.